molecular formula C16H23BO4 B13996617 2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13996617
M. Wt: 290.2 g/mol
InChI Key: NWMHVSWWXKSMPG-UHFFFAOYSA-N
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Description

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dioxolane ring and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methylphenylboronic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential in drug development due to its ability to form stable complexes with biological molecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the dioxolane ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the dioxolane ring and the boronate ester group. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4/c1-11-10-12(14-18-8-9-19-14)6-7-13(11)17-20-15(2,3)16(4,5)21-17/h6-7,10,14H,8-9H2,1-5H3

InChI Key

NWMHVSWWXKSMPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3OCCO3)C

Origin of Product

United States

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